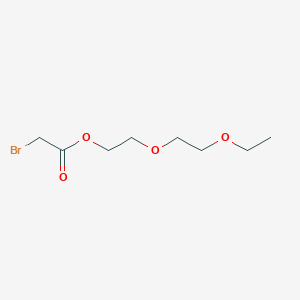

2-(2-Ethoxyethoxy)ethyl bromoacetate

Beschreibung

2-(2-Ethoxyethoxy)ethyl bromoacetate (CAS 56521-73-4) is a brominated ester with the molecular formula C₆H₁₁BrO₃ and a molar mass of 211.05 g/mol . It is structurally characterized by a bromoacetate group linked to an ethoxyethoxyethyl chain. This compound is part of the glycol ether ester family, known for their use in organic synthesis, polymer chemistry, and specialty electrolytes .

Eigenschaften

CAS-Nummer |

56521-77-8 |

|---|---|

Molekularformel |

C8H15BrO4 |

Molekulargewicht |

255.11 g/mol |

IUPAC-Name |

2-(2-ethoxyethoxy)ethyl 2-bromoacetate |

InChI |

InChI=1S/C8H15BrO4/c1-2-11-3-4-12-5-6-13-8(10)7-9/h2-7H2,1H3 |

InChI-Schlüssel |

UNRBNQHRZNWGLS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCOCCOC(=O)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Ethoxyethoxy)ethyl bromoacetate typically involves the esterification of bromoacetic acid with 2-(2-ethoxyethoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid. The mixture is refluxed to facilitate the esterification process, and the product is then purified through distillation .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Ethoxyethoxy)ethyl bromoacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the esterification process and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Ethoxyethoxy)ethyl bromoacetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Esterification: The compound can react with alcohols to form different esters.

Hydrolysis: In the presence of water and a base, the ester bond can be hydrolyzed to form the corresponding acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Esterification: Alcohols and a strong acid catalyst like sulfuric acid are used.

Hydrolysis: Water and a base such as sodium hydroxide are used.

Major Products Formed

Nucleophilic Substitution: The major products are substituted esters or ethers.

Esterification: Different esters depending on the alcohol used.

Hydrolysis: Bromoacetic acid and 2-(2-ethoxyethoxy)ethanol.

Wissenschaftliche Forschungsanwendungen

2-(2-Ethoxyethoxy)ethyl bromoacetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Ethoxyethoxy)ethyl bromoacetate primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows the compound to modify various substrates, making it useful in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Glycol Ether Ester Family

The compound is closely related to other bromoacetate esters with varying ether chain lengths or substituents (Table 1):

Table 1: Key Structural Analogues and Their Properties

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 2-(2-Ethoxyethoxy)ethyl bromoacetate | 56521-73-4 | C₆H₁₁BrO₃ | 211.05 | Base compound |

| 2-(2-Butoxyethoxy)ethyl bromoacetate | 56521-78-9 | C₈H₁₅BrO₃ | 239.11 | Longer butoxyethoxy chain |

| 2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate | 56521-80-3 | C₉H₁₇BrO₅ | 285.14 | Extended methoxyethoxyethoxy chain |

| Ethyl bromoacetate | 105-36-2 | C₄H₇BrO₂ | 167.00 | Shorter ethyl chain, no ether groups |

Key Observations :

- Chain Length and Solubility : Longer ether chains (e.g., in 56521-80-3) enhance hydrophilicity and solubility in polar solvents compared to the shorter-chain ethyl bromoacetate .

- Reactivity : Ethyl bromoacetate (CAS 105-36-2) exhibits higher electrophilicity due to its simpler structure, making it a preferred alkylating agent in peptide synthesis . In contrast, 2-(2-ethoxyethoxy)ethyl bromoacetate’s bulkier ether chain may reduce reaction rates in sterically hindered environments .

Functional Group Variations

Bromoacetate vs. Non-Halogenated Esters

- Diethylene glycol ethyl ether acetate (CAS 112-15-2, C₈H₁₆O₄): This acetate lacks bromine, rendering it less reactive but more thermally stable. It is used as a solvent in coatings, whereas bromoacetates are tailored for chemical synthesis .

- Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS 20201-26-7): Incorporates a brominated aromatic ring, enabling applications in pharmaceuticals and agrochemicals, unlike aliphatic bromoacetates .

Bromoacetate vs. Cyanoacetate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.